3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
Description
This compound features a benzamide core linked to a 1H-imidazole ring substituted with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety. The 3-chloro group on the benzamide and the 3,4-dimethoxyphenyl substituent contribute to its unique electronic and steric profile.
Properties
IUPAC Name |
3-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O4/c1-35-23-11-8-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-6-9-21(10-7-17)30-26(34)19-4-3-5-20(28)12-19/h3-13,15-16H,14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWYKCTFFYFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide are not fully understood due to the lack of specific studies on this compound. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of the imidazole ring, for instance, suggests potential interactions with enzymes that recognize or process this functional group.
Cellular Effects
Given its complex structure, it could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies should investigate these aspects to better understand the temporal dynamics of this compound.
Biological Activity
3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 515.9 g/mol. The presence of the oxadiazole and imidazole rings contributes to its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon Adenocarcinoma) | 92.4 | |
| GXF 251 (Gastric Carcinoma) | Not specified | |
| LXFA 629 (Lung Adenocarcinoma) | Not specified | |
| MAXF 401 (Breast Cancer) | Not specified |
The compound's effectiveness against these cell lines suggests it may inhibit tumor growth through various pathways.
2. Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. A study highlighted that oxadiazole derivatives exhibited significant inhibition of inflammatory responses in animal models:
This suggests that the presence of the oxadiazole ring may enhance the compound's ability to modulate inflammatory pathways.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with specific receptors to alter signaling pathways critical for cell proliferation and inflammation.
- Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis, leading to reduced cell viability in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Oxadiazole Derivatives : This study found that derivatives similar to our compound showed a range of biological activities including anticancer and anti-inflammatory effects. The compounds were tested against multiple cancer cell lines and demonstrated promising results in inhibiting cell growth .
- Anti-inflammatory Research : Another research effort focused on the synthesis and characterization of oxadiazole derivatives, revealing their potential as anti-inflammatory agents in various models .
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s imidazole-oxadiazole hybrid system distinguishes it from analogues in the evidence:
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) : Contains a thiadiazole-isoxazole scaffold instead of imidazole-oxadiazole. The absence of methoxy groups and presence of sulfur in the thiadiazole may reduce lipophilicity compared to the target compound .
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) : Features a pyridine-thiadiazole system with acetyl and methyl groups. The pyridine ring introduces basicity, contrasting with the electron-rich dimethoxyphenyl group in the target compound .
Substituent Effects
- Chloro vs. In contrast, compounds like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) use fluorine atoms for similar electronic effects but with higher electronegativity .
Physicochemical Properties
- Simpler compounds like 6 (mp 160°C) have lower melting points, likely due to reduced conjugation .
- Spectral Data : The target’s IR spectrum would show C=O stretching (~1600–1680 cm⁻¹) similar to 6 (1606 cm⁻¹) and 8a (1605 cm⁻¹). Its ¹H-NMR would highlight aromatic protons from the dimethoxyphenyl group (δ ~6.8–7.5 ppm) and imidazole protons (δ ~7.5–8.5 ppm) .
Potential Bioactivity Implications
Though direct bioactivity data for the target compound is absent, structural parallels to known bioactive molecules offer hypotheses:
- Pesticide Analogues : Compounds like diflufenican (a herbicide) highlight the role of halogenated benzamides in agrochemistry. The target’s chloro and methoxy groups may confer similar herbicidal or fungicidal properties .
- Antimicrobial Potential: Thiadiazole derivatives (e.g., 6) often exhibit antimicrobial activity. The imidazole-oxadiazole hybrid in the target compound could enhance such effects due to increased heteroatom interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
